4-fluoroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroquinoline hydrochloride typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution of 4-chloroquinoline with potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is often carried out under microwave irradiation to improve yields and reaction rates .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and conditions required for efficient synthesis. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoroquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential as antibacterial and antiviral agents.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly antibiotics.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties
Mechanism of Action
The mechanism of action of 4-fluoroquinoline hydrochloride, particularly in its role as an antibacterial agent, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By stabilizing the enzyme-DNA complex, this compound prevents the replication fork from progressing, leading to bacterial cell death .
Comparison with Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Comparison: 4-Fluoroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolones, it may exhibit different levels of activity against various bacterial strains and possess unique pharmacokinetic properties .
Properties
CAS No. |
141076-30-4 |
---|---|
Molecular Formula |
C9H7FN+ |
Molecular Weight |
148.16 |
IUPAC Name |
3-fluoroquinoline;hydron |
InChI |
InChI=1S/C9H6FN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H/p+1 |
InChI Key |
UFIGOYSEDNHKGT-UHFFFAOYSA-O |
SMILES |
[H+].C1=CC=C2C(=C1)C=C(C=N2)F |
Synonyms |
4-fluoroquinoline hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.